molecular formula C8H10BrNO B8652604 4-(2-bromoethyl)-2-methoxyPyridine

4-(2-bromoethyl)-2-methoxyPyridine

Cat. No. B8652604
M. Wt: 216.07 g/mol
InChI Key: JXFHGHFHEXTLOL-UHFFFAOYSA-N
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Patent
US09023852B2

Procedure details

A mixture of 2-(2-methoxypyridin-4-yl)ethanol (commercially available) (700 mg, 4.57 mmol,), CBr4 (2.27 g, 6.85 mmol) and triphenylphosphine (1.8 g, 6.85 mmol) in 75 mL toluene was stirred at RT for 64 h. The mixture was filtered over a silica-plug and washed with toluene. The filtrate concentrated under vacuum to yield the crude product. The residue was purified by column chromatography on silica eluting with a gradient formed from heptane and EtOAc to yield, after evaporation of the product containing fraction, 624 mg (63%) of the title compound as colourless liquid. MS (m/e): 216.2 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH2:9][CH2:10]O)[CH:6]=[CH:5][N:4]=1.C(Br)(Br)(Br)[Br:13].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1(C)C=CC=CC=1>[Br:13][CH2:10][CH2:9][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([O:2][CH3:1])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=CC(=C1)CCO
Name
Quantity
2.27 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
1.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 64 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered over a silica-plug
WASH
Type
WASH
Details
washed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield the crude product
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica eluting with a gradient
CUSTOM
Type
CUSTOM
Details
formed from heptane and EtOAc
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after evaporation of the product
ADDITION
Type
ADDITION
Details
containing fraction, 624 mg (63%) of the title compound as colourless liquid

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
Smiles
BrCCC1=CC(=NC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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